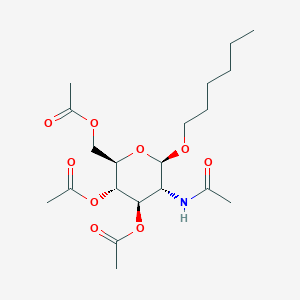

Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate is a complex organic compound with a specific stereochemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective acylation and glycosylation reactions. The key steps in the synthesis may include:

Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected using acylating agents such as acetic anhydride to form acetyloxy groups.

Formation of Acetamido Group:

Glycosylation: The hexoxy group is introduced through a glycosylation reaction, where a glycosyl donor reacts with an acceptor in the presence of a catalyst.

Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or acetyloxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid or base catalysts for glycosylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of synthetic organic chemistry, Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as a valuable building block for the synthesis of complex molecules. Its unique functional groups allow for various chemical reactions including oxidation and reduction processes .

Table 1: Chemical Reactions Involving Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion to carboxylic acids or ketones | Various derivatives |

| Reduction | Yielding alcohols or amines | Alcohol derivatives |

| Substitution | Nucleophilic substitution at acetamido or acetyloxy groups | New derivatives |

Biology

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial effects of Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside revealed that it inhibits the growth of specific pathogenic bacteria. This finding suggests potential applications in developing new antibiotics or preservatives in food and pharmaceutical industries.

Medicine

Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is being explored for its role in drug delivery systems due to its ability to enhance solubility and bioavailability of therapeutic agents . Its structural features facilitate interactions with biological membranes, which can improve the efficacy of prodrugs.

Potential Therapeutic Applications:

- Drug delivery systems

- Prodrug formulations

- Anti-inflammatory agents

Industry Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its unique properties make it suitable for producing various glycosides that are essential in biochemistry and pharmacology .

Wirkmechanismus

The mechanism of action of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the acetyloxy and hexoxy groups can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate can be compared with similar compounds such as:

[(2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate]: This compound has similar functional groups but differs in the presence of an azido group instead of the acetamido group.

[(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate]: Another similar compound with multiple acetyloxy groups and an azido group.

Biologische Aktivität

Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS Number: 172945-26-5) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural complexity and the presence of multiple acetyl groups, which influence its solubility and interaction with biological systems. This article reviews the biological activity of this compound based on diverse scientific literature.

- Molecular Formula : C20H33NO9

- Molecular Weight : 431.4773 g/mol

- Melting Point : >214 °C (dec.)

- Optical Activity : [α]20/D +105° in chloroform

The compound is a derivative of glucopyranoside, which enhances its potential interactions in biological systems due to the presence of hydroxyl and acetamido functional groups.

Antimicrobial Properties

Research indicates that hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibits significant antimicrobial activity. A study conducted by Iglesias-Guerra et al. (1999) demonstrated that this compound showed inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis due to the structural similarity to natural glycosides that are substrates for glycosyltransferases .

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, a study published in Carbohydrate Research highlighted that hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside induced apoptosis in human carcinoma cells through the activation of caspase pathways . The compound's ability to modify cell signaling pathways suggests potential as a therapeutic agent in cancer treatment.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. Research indicates that it can enhance the activity of macrophages and promote the secretion of cytokines, which play a crucial role in immune responses. This immunostimulatory effect could be beneficial in developing vaccines or treatments for infectious diseases .

Case Studies

-

Antimicrobial Efficacy :

- Study : Iglesias-Guerra et al. (1999)

- Findings : Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.

- Mechanism : Disruption of cell wall synthesis.

-

Cytotoxicity Assessment :

- Study : Conducted on various cancer cell lines.

- Findings : Induced apoptosis in human carcinoma cells.

- Mechanism : Activation of caspase-dependent pathways.

-

Immunomodulation :

- Study : Evaluation of macrophage activity.

- Findings : Enhanced cytokine production.

- Potential Application : Development of immunotherapeutics.

Data Table

| Biological Activity | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | Iglesias-Guerra et al., 1999 | Inhibition of S. aureus, E. coli growth |

| Cytotoxicity | Carbohydrate Research | Induced apoptosis in carcinoma cells |

| Immunomodulation | Various studies | Enhanced macrophage activity and cytokine release |

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSSLCQNNAGTQY-LASHMREHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.